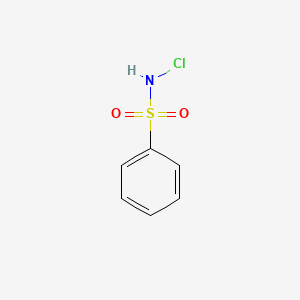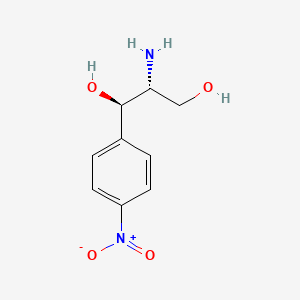
(1R,2R)-2-氨基-1-(4-硝基苯基)丙烷-1,3-二醇
描述
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of scientific research It is known for its unique structural properties, which include an amino group and a nitrophenyl group attached to a propane-1,3-diol backbone
科学研究应用
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Chloramphenicol, also known as (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, primarily targets the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis in bacteria, making it a crucial target for antibiotics like chloramphenicol .
Mode of Action
Chloramphenicol exerts its bacteriostatic effect by binding to the bacterial ribosome and inhibiting protein synthesis . Specifically, it binds to the L16 protein of the 50S subunit of bacterial ribosomes, blocking peptidyl transferase, and preventing the transfer of amino acids to growing peptide chains . This action inhibits peptide bond formation, thereby halting protein synthesis and bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by chloramphenicol is the protein synthesis pathway in bacteria . By inhibiting this pathway, chloramphenicol prevents the production of essential proteins, leading to a halt in bacterial growth .
Pharmacokinetics
Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane . This property enhances its bioavailability, enabling it to reach its target effectively . .
Result of Action
The primary molecular effect of chloramphenicol’s action is the inhibition of protein synthesis in bacteria . On a cellular level, this results in the cessation of bacterial growth, as proteins are essential for various cellular functions, including replication .
Action Environment
Environmental factors can influence the action of chloramphenicol. For instance, microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Furthermore, chloramphenicol is prone to be released into environments, thus resulting in the disturbance of ecosystem stability as well as the emergence of antibiotic resistance genes .
生化分析
Biochemical Properties
Chloramphenicol base acts by interfering with bacterial protein synthesis . It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the peptidyl transferase step by binding to the 50S ribosomal subunit and preventing attachment of aminoacyl tRNA to the ribosome . This action inhibits the production of proteins essential for bacterial growth .
Cellular Effects
Chloramphenicol base has a significant impact on various types of cells and cellular processes. It is effective against a variety of susceptible and serious bacterial infections . Its use is limited due to its high risk of bone marrow toxicity .
Molecular Mechanism
The molecular mechanism of Chloramphenicol base involves its role as a protein synthesis inhibitor. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase step and inhibiting protein synthesis . This action prevents the growth of bacteria by stopping the production of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, Chloramphenicol base has been observed to have certain temporal effects. It is a highly stable antibiotic which can be stored for prolonged times at room temperature . With prolonged treatment or higher doses, bone marrow function can be affected, which may cause lethargy, bruising, or paleness .
Dosage Effects in Animal Models
In animal models, the effects of Chloramphenicol base vary with different dosages. For example, in horses, therapeutic blood concentration of 5 mg/mL is achieved at a dose of 50 mg/kg, IM, after only 6–8 hours . Dogs may experience weakness and lack of muscle coordination resulting in difficulty walking .
Metabolic Pathways
Chloramphenicol base is involved in several metabolic pathways. The initial biotransformation steps involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of Chloramphenicol base . These processes are especially dependent on synergistic interactions and metabolite exchanges among microbes .
Transport and Distribution
Chloramphenicol base is ideally distributed throughout the body. It is highly lipid-soluble, allowing it to diffuse through the bacterial cell membrane . It penetrates effectively into all tissues of the body, including the brain .
Subcellular Localization
The subcellular localization of Chloramphenicol base is primarily at the bacterial ribosome, where it binds to the 50S subunit . This binding site is crucial for its role in inhibiting bacterial protein synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and amino alcohols.
Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired product. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various solvents like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of pharmaceuticals or advanced materials.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol: Known for its use as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
(1R,2R)-2-{[2-(methylamino)ethyl]amino}-1-(4-nitrophenyl)propane-1,3-diol: Used in various chemical and biological studies.
Uniqueness
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific combination of functional groups and chiral centers, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form specific interactions with biological targets makes it a valuable compound in medicinal chemistry and drug development.
属性
IUPAC Name |
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221832 | |
| Record name | Chloramphenicol D base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-61-0, 3689-55-2 | |
| Record name | Chloramphenicol base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol D base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chloramphenicol base?
A1: Chloramphenicol base exerts its antibiotic effect by binding to the bacterial ribosome, specifically at the peptidyl transferase center located within the ribosomal tunnel []. This binding interferes with the crucial step of peptide bond formation during protein synthesis, ultimately leading to the inhibition of bacterial growth [].
Q2: How does the interaction of chloramphenicol base with the ribosome differ from that of macrolide antibiotics?
A2: While both chloramphenicol and macrolides target the bacterial ribosome, they exhibit distinct binding patterns. Macrolides primarily occupy the entrance of the exit tunnel, interacting with nucleotides like A2058, A2059, and A2062 []. Chloramphenicol, in contrast, binds directly at the peptidyl transferase center [].
Q3: Can you elaborate on the concept of "talking back" to the ribosome in the context of chloramphenicol base?
A3: Research suggests that specific amino acid sequences within a growing polypeptide chain, particularly those located deeper in the ribosomal tunnel, can interact with the tunnel walls and influence peptide synthesis []. While this phenomenon has been studied with peptidyl conjugates of chloramphenicol, it's not fully understood if chloramphenicol base itself elicits such "talking back" to the ribosome [].
Q4: What is the molecular formula and weight of chloramphenicol base?
A4: The molecular formula of chloramphenicol base is C9H12Cl2N2O5, and its molecular weight is 299.11 g/mol [].
Q5: Are there any notable structural features of chloramphenicol base revealed by X-ray crystallography?
A5: X-ray crystallography studies show that the propane chain in chloramphenicol base adopts a bent conformation with respect to the phenyl ring []. This conformation differs from other chloramphenicol analogs, where the propane chain is typically extended []. Additionally, no intramolecular hydrogen bond is observed between the hydroxyl groups of the propanediol moiety in the crystal structure [].
Q6: Have any promising modifications been made to the chloramphenicol base structure that retain or improve its activity?
A7: While modifications to the dichloroacetyl tail generally diminish activity, attaching specific amino acids, like ornithine, with an additional dichloroacetyl group has shown promising results []. One such derivative exhibited comparable or even higher antibacterial activity in vitro and in vivo compared to chloramphenicol [].
Q7: How does the choice of formulation affect the pharmacokinetic properties of chloramphenicol base?
A9: Formulations containing chloramphenicol base dissolved in organic solvents exhibit slow and incomplete absorption from intramuscular injection sites, leading to lower peak serum concentrations and a shorter duration of therapeutically effective drug levels [, ]. This contrasts with the rapid absorption and higher peak levels achieved with intravenous administration of chloramphenicol sodium succinate, a water-soluble prodrug [].
Q8: How is chloramphenicol base absorbed, distributed, metabolized, and excreted (ADME) in ruminants?
A10: In ruminants, intramuscularly administered chloramphenicol base is absorbed relatively slowly and incompletely, contributing to its lower bioavailability compared to intravenous administration [, ]. The drug is distributed widely in the body, including milk, but at lower concentrations than in plasma []. Chloramphenicol is extensively metabolized in the liver, primarily by glucuronidation []. The metabolites, along with a small amount of unmetabolized drug, are excreted in urine and bile [, ].
Q9: What is the significance of chloramphenicol glucuronide in the context of drug residue studies?
A11: Chloramphenicol glucuronide is a major metabolite of chloramphenicol and can persist in tissues for an extended period []. This persistence poses a challenge for accurate residue monitoring, as conventional microbiological assays may not detect the inactive glucuronide metabolite []. Therefore, sensitive chemical assay methods are necessary to quantify both chloramphenicol and its metabolites to ensure food safety [].
Q10: How does the emergence of chloramphenicol resistance impact its clinical use?
A13: The widespread use of chloramphenicol has led to the emergence and spread of resistance mechanisms, primarily through enzymatic inactivation by chloramphenicol acetyltransferases (CATs) []. These enzymes modify chloramphenicol, rendering it unable to bind to the ribosome and exert its antibacterial effect []. The prevalence of CATs among various bacterial species limits the clinical utility of chloramphenicol and necessitates ongoing surveillance to track resistance trends [].
Q11: What are some alternatives to chloramphenicol base for treating bacterial infections in animals?
A11: Alternatives to chloramphenicol for treating bacterial infections in animals include other classes of antibiotics, such as:
- Tetracyclines (e.g., oxytetracycline): Broad-spectrum antibiotics that inhibit bacterial protein synthesis [].
- Macrolides (e.g., spiramycin): Effective against a range of Gram-positive and some Gram-negative bacteria [].
- Pleuromutilins (e.g., tiamulin): Primarily used in veterinary medicine for respiratory and gastrointestinal infections [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


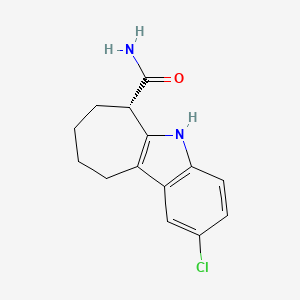


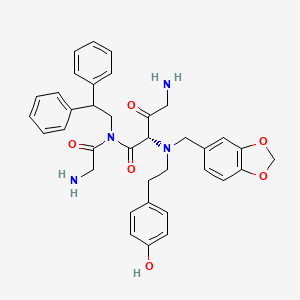

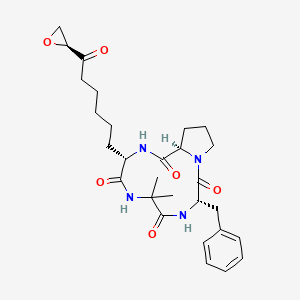
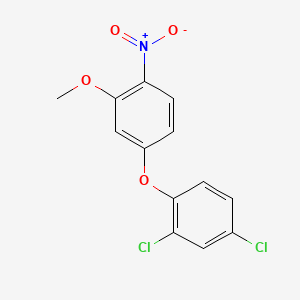
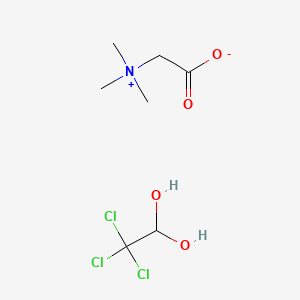
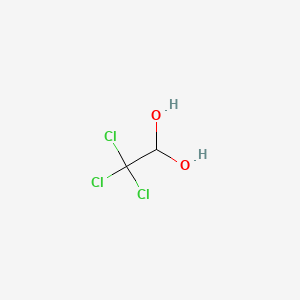
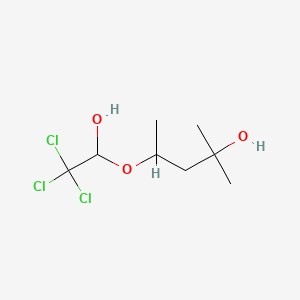
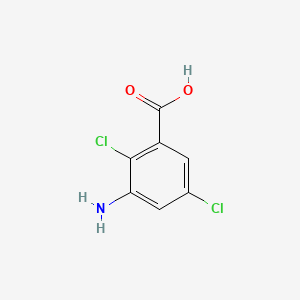

![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)
